Home > Products > Screening Compounds P7726 > gamma-Secretase modulator 2
gamma-Secretase modulator 2 - 1093978-89-2

gamma-Secretase modulator 2

Catalog Number: EVT-253489
CAS Number: 1093978-89-2
Molecular Formula: C25H22F4N6O2
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gamma-Secretase modulator 2 is a potent and selective γ-secretase modulator used for the treatment of Alzheimer’s disease . It selectively attenuates the production of Aβ (1-42), which is associated with the deposition of Aβ in the brain .


Synthesis Analysis

The synthesis of gamma-Secretase modulator 2 involves complex chemical reactions. The molecular basis of this modulation remains unknown . The structure includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures .


Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 2 is complex. The structure importantly includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures . The structure and two conformational states of the γ-secretase complex were evaluated .


Chemical Reactions Analysis

The chemical reactions involved in the action of gamma-Secretase modulator 2 are complex. The γ-secretase is a membrane protease complex that catalyzes the cleavage of the amyloid precursor protein to produce the infamous Aβ peptides involved in Alzheimer’s disease (AD) . The γ-secretase modulator is modulation of the action of γ-secretase so as to selectively attenuate production of Aβ (1-42) and hence find use in treatment or prevention of diseases associated with deposition of Aβ in the brain .


Physical And Chemical Properties Analysis

The physical and chemical properties of gamma-Secretase modulator 2 are defined by several factors. These include the number of hydrogen-bond acceptor sites, the topology of the drug, the dehydration energy, and the binding energy to γ-secretase .

CHF5074

    Compound Description: CHF5074 is a novel gamma-secretase modulator (GSM) investigated for its potential therapeutic benefits in Alzheimer's disease. Preclinical studies suggest that CHF5074 can restore hippocampal neurogenesis potential, reverse contextual memory deficits, attenuate plaque burden, and modulate glial responses in a transgenic mouse model of Alzheimer's disease [].


E2012

    Compound Description: E2012 is a well-studied imidazole-based gamma-secretase modulator (GSM) that has shown promising results in preclinical studies for Alzheimer's disease. Research suggests that E2012 selectively reduces the production of the amyloid-beta peptide Aβ42, which is believed to be a key driver of Alzheimer's pathology, without significantly affecting the processing of other gamma-secretase substrates [, , ].

    Relevance: As a gamma-secretase modulator, E2012 shares functional similarities with the hypothetical "Gamma-Secretase Modulator 2," as both compounds target the gamma-secretase complex to alter its activity. Moreover, the provided papers highlight the significance of imidazole-based GSMs [, ], suggesting that "Gamma-Secretase Modulator 2" might also belong to this chemical class and share structural similarities with E2012.


GSM-5

    Compound Description: GSM-5 is a clickable photoaffinity probe designed to investigate the binding sites and mechanisms of action of gamma-secretase modulators (GSMs). This probe incorporates a photoreactive group for crosslinking with target proteins and an alkyne handle for click chemistry, facilitating the identification of GSM binding sites [].


(S)-3 (RO7185876)

    Compound Description: (S)-3, also known as RO7185876, represents a novel triazolo-azepine class of highly potent and selective gamma-secretase modulators (GSMs). This compound demonstrates a favorable pharmacokinetic profile in vitro and in vivo, exhibiting promising efficacy in reducing amyloid-beta (Aβ) levels in preclinical models [].


BPN15606

    Compound Description: BPN15606 is a potent and novel pyridazine-containing gamma-secretase modulator (GSM) investigated for its potential in treating Down syndrome-associated Alzheimer's disease (DS-AD). Studies indicate that BPN15606 effectively reduces amyloid-beta (Aβ) peptide levels, particularly Aβ42 and Aβ40, without affecting amyloid precursor protein (APP) levels. This modulation of Aβ production is associated with improvements in various molecular and cognitive markers in a mouse model of DS-AD [].


FRM-024

    Compound Description: FRM-024, chemically defined as (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, is a potent, centrally penetrant gamma-secretase modulator (GSM). It effectively reduces Aβ42 levels in both rodents and nonhuman primates. Extensive preclinical profiling, efficacy, and safety studies have led to its nomination as a preclinical candidate for familial Alzheimer's disease [].


BPN-15606

    Compound Description: BPN-15606, a highly potent γ-secretase modulator (GSM), demonstrates significant Aβ42 lowering capabilities in the central nervous system of rodents. Additionally, it exhibits efficacy in reducing Aβ neuritic plaque load in an AD transgenic mouse model. Notably, BPN-15606 does not inhibit γ-secretase-mediated proteolysis of Notch or lead to the accumulation of carboxyl-terminal fragments of APP [].


Semagacestat (LY450139)

    Compound Description: Semagacestat, also known as LY450139, is a gamma-secretase inhibitor initially developed as a potential treatment for Alzheimer's disease. While it effectively reduced amyloid-beta (Aβ) production, it failed in clinical trials due to adverse effects related to the inhibition of Notch signaling, another crucial pathway regulated by gamma-secretase [, , ].


MK0752

    Compound Description: MK0752 is another gamma-secretase inhibitor that has been investigated for its potential in treating various conditions. Like Semagacestat, MK0752 also carries the risk of interfering with Notch signaling, which is essential for various cellular processes [].


Nirogacestat (PF-03084014)

    Compound Description: Nirogacestat, also known as PF-03084014, is a gamma-secretase inhibitor (GSI) that has shown potential in treating desmoid tumors [, ]. It works by blocking the activity of gamma-secretase, which is involved in the Notch signaling pathway, a pathway often dysregulated in desmoid tumors.


AL101 and AL102

    Compound Description: AL101 and AL102 are potent gamma-secretase inhibitors (GSIs) that have shown promising results in treating desmoid tumors. These GSIs target the Notch signaling pathway, which is often implicated in the development of desmoid tumors []. AL101 is administered parenterally, while AL102 is orally bioavailable.


DAPT (GSI-IX)

    Compound Description: DAPT (GSI-IX) is a widely used gamma-secretase inhibitor (GSI) in research settings. It effectively blocks Notch signaling by inhibiting gamma-secretase activity. DAPT has been instrumental in investigating the role of Notch signaling in various biological processes and disease models [, , , ].


LSN424354

    Compound Description: LSN424354 is a selective small-molecule inhibitor of gamma-secretase. Studies have shown its potential in reducing soluble BCMA (B-cell maturation antigen) levels in multiple myeloma (MM) and chronic lymphocytic leukemia (CLL) [, ].

Overview

Gamma-secretase modulator 2 is a compound that belongs to a class of small molecules designed to selectively modulate the activity of gamma-secretase, an intramembrane aspartyl protease critical in the processing of amyloid precursor protein and Notch. This modulation is particularly relevant in the context of Alzheimer's disease, where altered gamma-secretase activity can influence the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. Gamma-secretase modulator 2 has shown promise in preclinical studies for its ability to shift the peptide profile towards shorter, less toxic forms of amyloid-beta.

Source and Classification

Gamma-secretase modulator 2 is classified as a second-generation gamma-secretase modulator. It is part of a broader family of compounds that aim to enhance therapeutic outcomes in Alzheimer's disease by selectively altering the enzymatic cleavage of substrates without impairing essential functions of gamma-secretase. These modulators are characterized by their ability to preferentially reduce the production of amyloid-beta 42 while promoting the formation of shorter nonfibrillar peptides such as amyloid-beta 37 and amyloid-beta 38 .

Synthesis Analysis

The synthesis of gamma-secretase modulator 2 involves several steps that typically include:

  1. Chemical Scaffolding: The compound is derived from a core structure that contains a common methylimidazole moiety, which is essential for its activity.
  2. Modification: Various structural modifications are made to enhance potency and selectivity towards gamma-secretase. This often involves altering substituents on the core structure to improve binding affinity and pharmacokinetic properties.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the active form.

Technical details regarding specific synthetic routes or reaction conditions are often proprietary but generally involve standard organic synthesis techniques.

Molecular Structure Analysis

Gamma-secretase modulator 2 exhibits a complex molecular structure characterized by:

  • Core Structure: The presence of a methylimidazole group that plays a crucial role in binding to gamma-secretase.
  • Functional Groups: Various functional groups attached to the core scaffold that enhance solubility and interaction with the target enzyme.
  • Molecular Weight: The molecular weight typically falls within a range conducive for oral bioavailability and effective tissue penetration.

Data on its precise molecular formula and three-dimensional structure can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific data for gamma-secretase modulator 2 may not be publicly available.

Chemical Reactions Analysis

The primary chemical reactions involving gamma-secretase modulator 2 include:

  1. Binding Interactions: The compound interacts with specific sites on the presenilin subunit of gamma-secretase, facilitating modulation rather than outright inhibition.
  2. Cleavage Modulation: It alters the cleavage pattern of substrates like amyloid precursor protein, shifting production from amyloid-beta 42 to shorter forms.
  3. Stability Enhancements: The compound may stabilize interactions between substrates and gamma-secretase, prolonging cleavage events without affecting other critical pathways such as Notch signaling .

Technical details regarding reaction kinetics or binding affinities can be explored through in vitro assays and computational modeling studies.

Mechanism of Action

The mechanism by which gamma-secretase modulator 2 exerts its effects involves:

  1. Selective Modulation: It specifically targets the gamma-site cleavages within the gamma-secretase complex, influencing how substrates are processed.
  2. Substrate Interaction: By stabilizing substrate interactions with gamma-secretase, it enhances the production of less pathogenic forms of amyloid-beta while maintaining normal processing of other substrates like Notch .
  3. Non-competitive Binding: Unlike first-generation modulators that may directly inhibit enzyme activity, gamma-secretase modulator 2 operates through a non-competitive mechanism, allowing for more nuanced control over substrate processing.

Data supporting these mechanisms often come from biochemical assays demonstrating altered peptide profiles in response to treatment with the modulator.

Physical and Chemical Properties Analysis

Gamma-secretase modulator 2 possesses several notable physical and chemical properties:

  • Solubility: It exhibits moderate solubility in aqueous solutions, which is essential for oral administration.
  • Stability: The compound demonstrates stability across various pH levels and temperatures, making it suitable for formulation into pharmaceutical preparations.
  • Lipophilicity: Its lipophilic nature aids in crossing biological membranes, enhancing bioavailability.

Relevant data regarding these properties can be derived from standard pharmacokinetic studies assessing absorption, distribution, metabolism, excretion, and toxicity profiles .

Applications

Gamma-secretase modulator 2 is primarily investigated for its potential applications in:

  • Alzheimer's Disease Therapy: By modifying amyloid-beta production profiles, it aims to mitigate neurotoxic effects associated with Alzheimer's disease progression.
  • Neurodegenerative Disease Research: Understanding its mechanism may provide insights into broader neurodegenerative processes influenced by gamma-secretase activity.
  • Drug Development: As part of ongoing research into second-generation modulators, it contributes to efforts aimed at developing safer and more effective treatments for Alzheimer's disease without compromising essential signaling pathways regulated by gamma-secretase .

Properties

CAS Number

1093978-89-2

Product Name

gamma-Secretase modulator 2

IUPAC Name

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one

Molecular Formula

C25H22F4N6O2

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3

InChI Key

AAHNBILIYONQLX-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC

Synonyms

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.